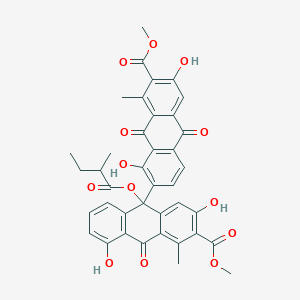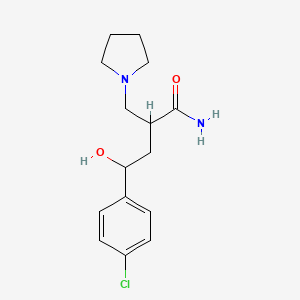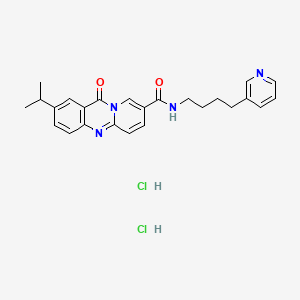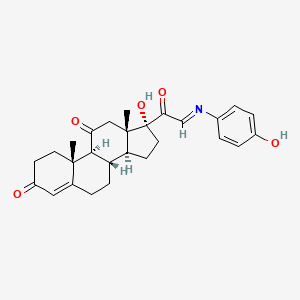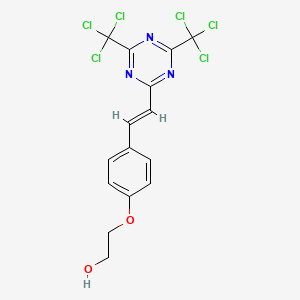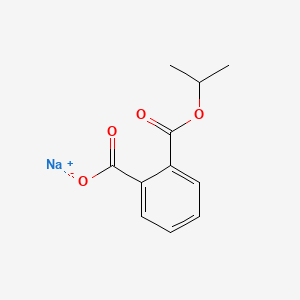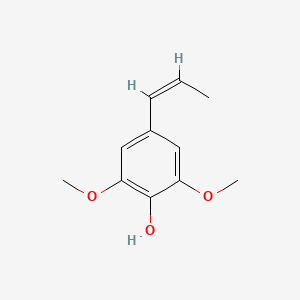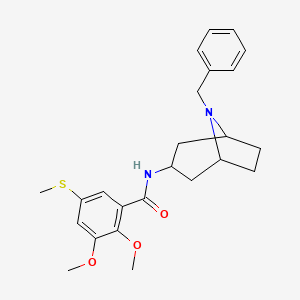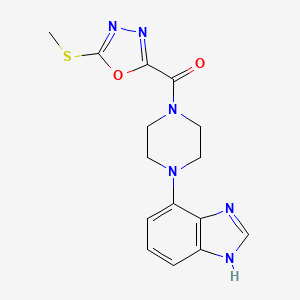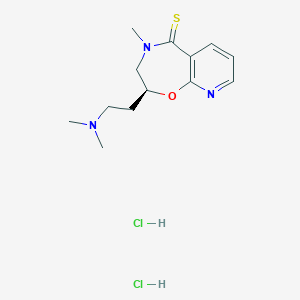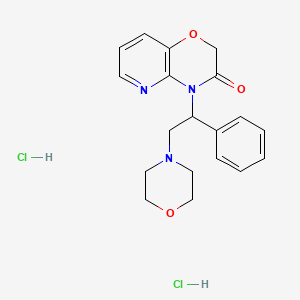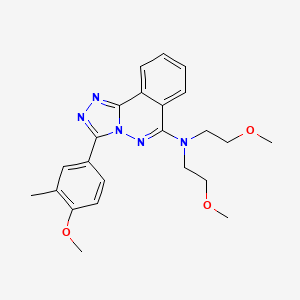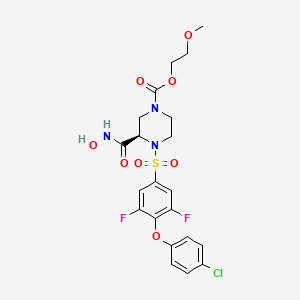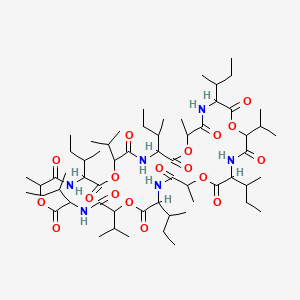
Isoleucinomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoleucinomycin is a cyclic peptide antibiotic known for its ionophore properties. It is a macrocyclic compound composed of alternating D- and L-amino acids, specifically isoleucine and lactate, forming a unique structure that facilitates its biological activity . This compound is notable for its ability to transport ions across cellular membranes, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoleucinomycin involves the cyclization of linear peptides composed of D- and L-isoleucine and lactate. The process typically includes the following steps:
Peptide Synthesis: Linear peptides are synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptides undergo cyclization through head-to-tail linkage, often facilitated by coupling agents such as carbodiimides.
Purification: The cyclic peptide is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific strains of actinobacteria. These microorganisms are cultured under controlled conditions to produce the compound, which is then extracted and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Isoleucinomycin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound .
Applications De Recherche Scientifique
Isoleucinomycin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying ionophore activity and peptide synthesis.
Biology: Investigated for its role in ion transport across cellular membranes, which is crucial for understanding cellular processes.
Medicine: Explored for its potential as an antibiotic and its ability to disrupt ion gradients in pathogenic organisms.
Industry: Utilized in the development of biosensors and other analytical tools due to its ionophore properties
Mécanisme D'action
Isoleucinomycin exerts its effects by forming complexes with specific ions and facilitating their transport across cellular membranes. This ionophore activity disrupts ion gradients, which can affect various cellular processes. The compound targets ion channels and transporters, altering their function and leading to changes in cellular homeostasis .
Comparaison Avec Des Composés Similaires
Valinomycin: Another cyclic peptide ionophore with similar ion transport properties.
Gramicidin A: A linear peptide that forms ion channels in membranes.
Alamethicin: A peptide that forms voltage-dependent ion channels
Uniqueness: Isoleucinomycin is unique due to its specific amino acid composition and cyclic structure, which confer distinct ionophore properties. Unlike linear peptides like gramicidin A, this compound’s cyclic nature provides stability and specificity in ion transport .
Propriétés
Numéro CAS |
65230-09-3 |
|---|---|
Formule moléculaire |
C60H102N6O18 |
Poids moléculaire |
1195.5 g/mol |
Nom IUPAC |
3,9,15,21,27,33-hexa(butan-2-yl)-6,18,30-trimethyl-12,24,36-tri(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |
InChI |
InChI=1S/C60H102N6O18/c1-22-31(13)40-55(73)79-37(19)49(67)61-44(35(17)26-5)59(77)83-47(29(9)10)53(71)65-42(33(15)24-3)57(75)81-39(21)51(69)63-45(36(18)27-6)60(78)84-48(30(11)12)54(72)66-41(32(14)23-2)56(74)80-38(20)50(68)62-43(34(16)25-4)58(76)82-46(28(7)8)52(70)64-40/h28-48H,22-27H2,1-21H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72) |
Clé InChI |
FNMUOEJOWXRJBZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


